molecular formula C21H35N9O12S B14246928 Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine CAS No. 444022-94-0

Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine

Cat. No.: B14246928
CAS No.: 444022-94-0
M. Wt: 637.6 g/mol
InChI Key: CFBHJTAZCMGTHA-SRVKXCTJSA-N
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Description

Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide may confer specific biochemical properties that can be harnessed for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various protecting groups and coupling reagents are used during SPPS to ensure selective reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.

Scientific Research Applications

Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its ability to modulate biological processes.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. Additionally, the serine residues may participate in phosphorylation events, modulating signaling pathways. The overall effect of this peptide depends on its sequence and the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-serine: A simpler peptide with fewer amino acids.

    Glycyl-L-cysteine: Contains a cysteine residue but lacks the additional glycine and serine residues.

    L-serylglycylglycine: Another peptide with a different sequence of amino acids.

Uniqueness

Glycyl-L-cysteinylglycyl-L-serylglycylglycylglycylglycyl-L-serine is unique due to its specific sequence, which combines multiple glycine residues with cysteine and serine. This combination may confer unique biochemical properties, such as enhanced stability, specific binding affinities, and distinct biological activities.

Properties

CAS No.

444022-94-0

Molecular Formula

C21H35N9O12S

Molecular Weight

637.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C21H35N9O12S/c22-1-13(33)30-12(9-43)20(40)27-6-18(38)28-10(7-31)19(39)26-4-16(36)24-2-14(34)23-3-15(35)25-5-17(37)29-11(8-32)21(41)42/h10-12,31-32,43H,1-9,22H2,(H,23,34)(H,24,36)(H,25,35)(H,26,39)(H,27,40)(H,28,38)(H,29,37)(H,30,33)(H,41,42)/t10-,11-,12-/m0/s1

InChI Key

CFBHJTAZCMGTHA-SRVKXCTJSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CN)O

Origin of Product

United States

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